molecular formula C43H69N9O13 B14192765 L-Alanyl-L-tyrosyl-L-leucyl-L-prolyl-L-alanyl-L-valyl-L-seryl-L-seryl-L-leucine CAS No. 922518-95-4

L-Alanyl-L-tyrosyl-L-leucyl-L-prolyl-L-alanyl-L-valyl-L-seryl-L-seryl-L-leucine

Cat. No.: B14192765
CAS No.: 922518-95-4
M. Wt: 920.1 g/mol
InChI Key: SFYGOIAATAEQCT-PATYBROESA-N
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Description

L-Alanyl-L-tyrosyl-L-leucyl-L-prolyl-L-alanyl-L-valyl-L-seryl-L-seryl-L-leucine is a nonapeptide composed of nine amino acids: L-alanine, L-tyrosine, L-leucine, L-proline, L-alanine, L-valine, L-serine, L-serine, and L-leucine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-L-tyrosyl-L-leucyl-L-prolyl-L-alanyl-L-valyl-L-seryl-L-seryl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is coupled to the growing peptide chain using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of this nonapeptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as E. coli, which then produces the peptide in large quantities. The peptide is subsequently purified using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-L-tyrosyl-L-leucyl-L-prolyl-L-alanyl-L-valyl-L-seryl-L-seryl-L-leucine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine cross-links.

    Reduction: Disulfide bonds, if present, can be reduced using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or peracetic acid.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Site-directed mutagenesis using oligonucleotide primers and DNA polymerase.

Major Products

    Oxidation: Formation of dityrosine cross-links.

    Reduction: Cleavage of disulfide bonds.

    Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

L-Alanyl-L-tyrosyl-L-leucyl-L-prolyl-L-alanyl-L-valyl-L-seryl-L-seryl-L-leucine has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and structure-activity relationships.

    Biology: Investigated for its role in cellular signaling pathways and protein-protein interactions.

    Medicine: Potential therapeutic applications in drug delivery systems and as a bioactive peptide in treating diseases.

    Industry: Utilized in the development of biomaterials and as a component in cosmetic formulations.

Mechanism of Action

The mechanism of action of L-Alanyl-L-tyrosyl-L-leucyl-L-prolyl-L-alanyl-L-valyl-L-seryl-L-seryl-L-leucine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling cascades. For example, the tyrosine residue may be phosphorylated by kinases, leading to the activation of signaling pathways involved in cell growth and differentiation.

Comparison with Similar Compounds

Similar Compounds

    L-Alanyl-L-tyrosine: A dipeptide with similar amino acid composition but shorter chain length.

    L-Alanyl-L-glutamine: Another dipeptide with different amino acid residues.

    L-Alanyl-L-proline: A dipeptide with proline instead of tyrosine.

Uniqueness

L-Alanyl-L-tyrosyl-L-leucyl-L-prolyl-L-alanyl-L-valyl-L-seryl-L-seryl-L-leucine is unique due to its specific sequence of nine amino acids, which imparts distinct structural and functional properties

Properties

CAS No.

922518-95-4

Molecular Formula

C43H69N9O13

Molecular Weight

920.1 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C43H69N9O13/c1-21(2)16-29(47-37(58)28(46-35(56)24(7)44)18-26-11-13-27(55)14-12-26)42(63)52-15-9-10-33(52)40(61)45-25(8)36(57)51-34(23(5)6)41(62)50-32(20-54)39(60)49-31(19-53)38(59)48-30(43(64)65)17-22(3)4/h11-14,21-25,28-34,53-55H,9-10,15-20,44H2,1-8H3,(H,45,61)(H,46,56)(H,47,58)(H,48,59)(H,49,60)(H,50,62)(H,51,57)(H,64,65)/t24-,25-,28-,29-,30-,31-,32-,33-,34-/m0/s1

InChI Key

SFYGOIAATAEQCT-PATYBROESA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C)N

Origin of Product

United States

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